Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside
Description
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside (CAS 53008-63-2) is a protected galactopyranoside derivative featuring four benzyl groups at the 2-, 3-, 4-, and 6-positions of the sugar ring and a methyl group at the anomeric position. This compound is widely used in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides, glycoconjugates, and biomaterials due to its stability and controlled reactivity . Its benzyl groups act as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-KUTUMLQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Hydride-Mediated Benzylation
Early methods employed sodium hydride (NaH) as a base with benzyl bromide (BnBr) in dimethylformamide (DMF). Methyl-D-galactopyranoside reacts with 6 equivalents of BnBr under anhydrous conditions, generating the tetra-benzylated product over 17 hours. While this approach achieved 70% yield in small-scale experiments, it faced limitations:
- Paraffin oil contamination : Commercial NaH dispersions introduced hydrocarbon impurities.
- Safety risks : Exothermic reactions during BnBr addition and aqueous workups posed fire hazards.
- Low scalability : Extended reaction times and tedious purification reduced industrial feasibility.
Carbohydrate Research (2010) documented similar conditions but reported yields of only 25–50%, attributed to competing side reactions such as over-benzylation and ether formation.
Improved Stepwise Benzylation Strategies
Potassium Hydroxide in Dimethyl Sulfoxide
WO2019239425A1 introduced a scalable protocol using potassium hydroxide (KOH) and benzyl chloride (BnCl) in dimethyl sulfoxide (DMSO). Key innovations include:
Reaction Conditions
| Parameter | Specification |
|---|---|
| BnCl equivalents | 5.7 |
| Temperature | 15–20°C |
| Addition method | 4 lots over 40–45 minutes |
| Base | Powdered KOH |
| Solvent | DMSO |
This stepwise addition minimizes exotherms, suppresses dibenzyl ether formation, and achieves 70% yield with 95% purity. The absence of NaH eliminates paraffin oil contaminants, simplifying purification.
Solvent and Stoichiometry Optimization
Comparative studies revealed that DMSO enhances reactivity compared to DMF, enabling complete benzylation within 6–8 hours. Reducing BnCl from 6 to 5.7 equivalents decreased raw material costs while maintaining efficiency.
Purification Techniques
Acylation-Based Impurity Removal
Post-benzylation mixtures often contain mono-, di-, tri-, and penta-benzylated impurities. The patent WO2019239425A1 describes acylation with acetic anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM):
Purification Protocol
- Treat crude product with acetic anhydride (5 equivalents) and DIPEA (3 equivalents) in DCM.
- Stir at 25–30°C for 4 hours to acetylate residual hydroxyl groups.
- Wash with sodium bicarbonate to remove acetylated impurities.
This step increases purity to >99% by converting unreacted intermediates into polar byproducts easily separable via liquid-liquid extraction.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| NaH/BnBr/DMF | 25–70% | 85–90% | 17 hours | Low |
| KOH/BnCl/DMSO | 70% | 95–99% | 6–8 hours | High |
| KOH/BnCl/DMSO (patent) | 70% | >99% | 8 hours | Industrial |
The KOH/DMSO method reduces costs by 30% compared to NaH-based approaches, primarily through shorter reaction times and lower reagent consumption.
Industrial-Scale Implementation
A pilot-scale synthesis using the patent method processed 118 kg of methyl-D-galactopyranoside:
- Benzylation : 5.7 equivalents of BnCl added in four batches to a KOH/DMSO slurry.
- Workup : Neutralization with aqueous HCl, followed by DCM extraction.
- Acylation : Treatment with acetic anhydride removed 98% of impurities.
- Crystallization : Isolated product exhibited 99.2% purity by HPLC.
This protocol’s eco-friendly profile stems from avoiding halogenated solvents and reducing wastewater generation by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
Carbohydrate-Protein Interactions
In biological research, MBGT is instrumental in studying carbohydrate-protein interactions. It serves as a model compound to understand how carbohydrates interact with proteins, which is crucial for developing glycomimetics—molecules that mimic carbohydrate structures to modulate biological processes.
Immunomodulatory Effects
Recent studies indicate that MBGT may enhance immune responses by stimulating lymphocyte proliferation and cytokine production. This suggests potential therapeutic applications in immunocompromised patients or conditions requiring immune modulation.
Antimicrobial Properties
MBGT has demonstrated significant antibacterial activity against various pathogens. For instance, a study by Meloncelli et al. reported its efficacy against Escherichia coli and Salmonella enterica, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions MBGT as a candidate for natural preservatives or therapeutic agents.
Medical Applications
Precursor for Drug Synthesis
MBGT acts as a precursor in the development of carbohydrate-based drugs. Its ability to undergo selective modifications allows researchers to synthesize novel therapeutic agents targeting diseases such as cancer and diabetes.
Industrial Applications
Building Block for Specialty Chemicals
In the chemical industry, MBGT is employed to produce specialty chemicals and as a building block for more complex molecules. Its versatility makes it suitable for various industrial applications requiring specific carbohydrate structures.
Case Study 1: Antibacterial Activity
A comprehensive study evaluated the antibacterial efficacy of MBGT against common foodborne pathogens. The results indicated that MBGT effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential use as a natural antimicrobial agent.
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of MBGT on lymphocyte cultures derived from pre-term infants. The findings suggested that MBGT could enhance lymphocyte proliferation and cytokine production, indicating its potential role in therapeutic settings aimed at boosting immune responses.
Mechanism of Action
The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Methyl 2,3,6-Tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside
- Structure : Three benzoyl groups (2,3,6-positions), a tert-butyldimethylsilyl (TBS) group at C4, and a methyl aglycon.
- Key Differences :
- Applications : Suitable for stepwise deprotection strategies in regioselective glycosylations, particularly when silyl ether cleavage is required early in synthesis .
1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
- Structure: Similar benzyl protection at C2,3,4,6 but an acetyl group at the anomeric position.
- Key Differences: The acetyl group acts as a leaving group, enhancing reactivity in glycosylation reactions compared to the non-participating methyl group. Enables the formation of β-glycosidic bonds via neighboring group participation, whereas the methyl derivative requires alternative activation methods .
- Applications : Preferred for synthesizing β-linked glycoconjugates and oligosaccharides with precise stereocontrol .
2,3,4,6-Tetra-O-benzyl-D-mannopyranose
- Structure: Benzyl groups at C2,3,4,6 but with mannose stereochemistry (C2 and C4 hydroxyls in axial positions).
- Key Differences: The axial C2 and C4 hydroxyls in mannose alter hydrogen-bonding patterns and glycosylation reactivity compared to galactose derivatives. Mannose derivatives are often used in immunostimulatory glycolipids (e.g., α-GalCer analogs) due to their distinct biological recognition .
- Applications: Critical for synthesizing mannose-containing glycans relevant to immune response studies .
4-Methoxyphenyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
- Structure: Acetyl groups at C2,3,4,6 and a thioethyl group at the anomeric position.
- Key Differences :
- Applications : Ideal for one-pot multi-step syntheses requiring sequential deprotection and activation .
Biological Activity
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a synthetic carbohydrate derivative known for its complex structure and significant biological activity. This compound features four benzyl ether groups attached to the galactopyranose ring, enhancing its solubility and reactivity. It has garnered attention in biochemical research due to its potential applications in various fields, including medicinal chemistry and carbohydrate research.
- Molecular Formula: C35H38O6
- Molecular Weight: 554.67 g/mol
- Structure:
- Contains four benzyl groups which provide stability and enhance interactions with biological targets.
Biological Activity
This compound exhibits various biological activities attributed to its galactose moiety. Key areas of interest include:
- Binding Affinity:
-
Carbohydrate-Protein Interactions:
- It is utilized to study carbohydrate-protein interactions, which are crucial for understanding biological processes such as cell signaling and recognition.
-
Synthesis of Glycomimetics:
- The compound serves as a precursor in the synthesis of glycomimetics, which are designed to mimic natural carbohydrates and can have therapeutic implications.
The mechanism of action primarily involves the binding interactions with biomolecules. This compound interacts with proteins and receptors through non-covalent forces such as hydrogen bonding and hydrophobic interactions. This binding can lead to alterations in protein conformation and function.
Applications in Research
This compound has several applications across different scientific domains:
-
Chemical Synthesis:
- It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
-
Biological Research:
- The compound is critical in the study of carbohydrate-based drugs and therapeutic agents.
-
Industrial Use:
- Employed in the production of specialty chemicals and as a building block for more complex molecules.
Case Studies
Several studies have highlighted the biological relevance of this compound:
Comparative Analysis
To contextualize this compound within its class of compounds, a comparison table is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C35H38O6 | High stability due to extensive benzyl protection |
| Methyl-alpha-D-galactopyranoside | C7H14O6 | Basic structure without benzyl protection |
| Methyl 2,3-O-isopropylidene-D-galactopyranoside | C11H18O7 | Contains isopropylidene protecting groups |
| Methyl 1-thio-beta-D-galactopyranoside | C7H14O5S | Features a thiol group instead of a benzyl group |
Q & A
Q. How can low yields in Sonogashira coupling or Click chemistry with this compound be troubleshooted?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
